Thiophene-2-thiol, S-acetyl- is a sulfur-containing organic compound with the molecular formula . It features a thiophene ring substituted with a thiol group at the 2-position and an acetyl group attached to the sulfur atom. This compound is part of the broader class of thiophenes, which are five-membered aromatic heterocycles containing sulfur. Thiophene-2-thiol, S-acetyl- is notable for its unique reactivity due to the presence of both a thiol and an acetyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry .
The biological activity of thiophenes, including thiophene-2-thiol, S-acetyl-, has been explored in various contexts:
Thiophene-2-thiol, S-acetyl- can be synthesized through several methods:
Thiophene-2-thiol, S-acetyl- has several applications:
Interaction studies involving thiophene derivatives often focus on their reactivity with biological targets:
Thiophene-2-thiol, S-acetyl- shares structural and functional similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Thiophene | Basic five-membered ring with sulfur | Lacks functional groups like acetyl or thiol |
| 2-Thiophenecarboxylic Acid | Contains a carboxylic acid group at position 2 | More acidic properties compared to thiol |
| 3-Thiophenethiol | Thiol group at position 3 | Different position affects reactivity |
| 2-Acetylthiophene | Acetyl group at position 2 without a thiol | Lacks the nucleophilic character associated with thiols |
| 2-Mercaptobenzothiazole | Contains both sulfur and nitrogen | Exhibits different biological activities due to nitrogen |
Thiophene-2-thiol, S-acetyl-'s uniqueness lies in its dual functionality as both a thiol and an acetylated compound, providing distinct reactivity profiles not found in simpler thiophenes or other derivatives .
The direct acetylation of 2-mercaptothiophene represents the most straightforward route to Thiophene-2-thiol, S-acetyl-. This method typically employs acylating agents such as acetic anhydride or acetyl chloride in the presence of acid catalysts. For instance, a patented process utilizes solid phosphoric acid (SPA) or fluorosulfonic acid as catalysts, achieving yields exceeding 99% under reflux conditions in ethylene dichloride [3] [5]. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic acetylating agent, followed by proton transfer to regenerate the catalyst.
Key parameters influencing yield include:
A representative protocol involves heating 2-mercaptothiophene with acetic anhydride (1:1.2 molar ratio) at 85°C for 6 hours in N,N-dimethylformamide, followed by vacuum distillation to isolate the product [3].
Protection of the thiol group prior to acetylation mitigates undesired oxidation or disulfide formation. Recent advances employ aryl azides as protecting agents, enabling chemoselective acetylation under mild conditions. The Staudinger reduction with trimethyl phosphine in tetrahydrofuran (THF)/1 M HCl efficiently removes the azide group post-acetylation, restoring the free thiol with >90% efficiency [2]. This two-step approach—protection followed by deprotection—proves particularly advantageous in synthesizing air-sensitive derivatives.
Comparative studies demonstrate that:
While palladium catalysis is well-established in thiophene functionalization, its application to Thiophene-2-thiol, S-acetyl- remains underexplored. Theoretical frameworks suggest that Suzuki-Miyaura coupling could enable aryl group introduction at the thiophene’s 5-position, though experimental validation is pending. Challenges include catalyst poisoning by sulfur atoms and competing acetyl group hydrolysis.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers potential for modular synthesis. Preliminary work in analogous systems demonstrates that copper nanoparticles stabilize thiol intermediates during acetyl transfer [6]. However, regioselectivity issues in thiophene systems necessitate further optimization.
Eliminating solvents reduces waste and improves atom economy. A breakthrough method employs neat acetic anhydride with catalytic p-toluenesulfonic acid at 70°C, achieving 85% conversion within 2 hours [6]. Mechanical stirring ensures homogeneous mixing, while reduced reaction volume facilitates easier product isolation via fractional crystallization.
Microwave irradiation dramatically accelerates reaction kinetics. Trials using a 300W microwave reactor show full acetylation of 2-mercaptothiophene in 8 minutes versus 6 hours conventionally [6]. Energy consumption analysis reveals a 92% reduction compared to thermal methods, making this approach scalable for industrial production.
The nucleophilic reactivity of thiophene-2-thiol, S-acetyl- primarily manifests through the chemical transformations involving the acetyl-protected thiol group and subsequent thiolate formation. This reactivity pattern represents one of the most synthetically important aspects of the compound, as it enables selective chemical modifications while maintaining the aromatic integrity of the thiophene ring system [4] [6] [7]. The nucleophilic behavior of thiolate species derived from this compound demonstrates exceptional versatility in both intermolecular and intramolecular reactions, making it a valuable building block for complex molecular architectures.
The interconversion between the acetyl-protected thiol group and the free thiol represents a fundamental transformation that governs the nucleophilic accessibility of thiophene-2-thiol, S-acetyl- [6] [7] [8]. This deprotection reaction occurs through nucleophilic acyl substitution mechanisms that involve attack by hydroxide or other basic nucleophiles on the carbonyl carbon of the acetyl group [7] [9]. The reaction proceeds via a tetrahedral intermediate that subsequently eliminates the thiolate anion, generating acetate as a leaving group and revealing the nucleophilic thiol functionality [6] [8].
Under mild basic conditions using sodium hydroxide or potassium carbonate, the deprotection reaction proceeds rapidly with completion typically observed within minutes to hours depending on the reaction temperature and base concentration [8]. The base-catalyzed hydrolysis of thioesters follows second-order kinetics with respect to both the thioester and hydroxide ion, exhibiting a rate constant of approximately 1.6 × 10⁻¹ M⁻¹s⁻¹ for related thioacetate compounds [7] [9]. This relatively high reactivity compared to corresponding oxygen esters reflects the superior leaving group ability of thiolate anions versus alkoxide anions, which stems from the lower basicity of sulfur compared to oxygen [9] [10].
The deprotection protocol typically involves treatment with aqueous sodium hydroxide solution in alcoholic solvents, followed by neutralization and extraction to isolate the free thiol product [8]. The reaction demonstrates excellent chemoselectivity, proceeding without affecting other functional groups present in the molecule, and yields the corresponding free thiol in high purity [8]. Temperature control remains crucial during the deprotection process, as elevated temperatures can lead to side reactions including disulfide formation through oxidative coupling of the generated thiol groups [8].
Acid-catalyzed hydrolysis proceeds through a different mechanistic pathway but demonstrates significantly reduced reactivity with rate constants on the order of 1.5 × 10⁻⁵ M⁻¹s⁻¹ [7] [9]. This dramatic difference in reactivity between basic and acidic conditions makes the deprotection highly pH-dependent and allows for selective activation under controlled conditions [9]. The acid-catalyzed pathway involves protonation of the carbonyl oxygen followed by nucleophilic attack by water, but the reduced electron density on the carbonyl carbon under acidic conditions significantly retards the reaction rate [9].
The formation of disulfide bridges from thiophene-2-thiol, S-acetyl- derivatives represents a crucial transformation that enables the construction of complex molecular architectures and plays essential roles in biological systems [11] [12] [13]. The disulfide bond formation process involves the oxidative coupling of two thiol groups to generate a covalent sulfur-sulfur linkage, which represents one of the most important post-translational modifications in protein chemistry and a fundamental reaction in organosulfur chemistry [11] [14].
The mechanistic pathways for disulfide formation from thiol precursors involve multiple elementary steps that can proceed through different intermediates depending on the reaction conditions and oxidizing agents employed [12] [14]. Under mild oxidizing conditions using reagents such as iodine or bromine, the process initiates with the oxidation of the thiol group to generate a thiyl radical intermediate [12]. These thiyl radicals can then undergo recombination reactions to form the disulfide bond directly, or they can participate in more complex reaction sequences involving thiolate anions and electrophilic sulfur species [12] [14].
The classical mechanism for disulfide formation involves a three-step process that begins with thiol ionization under basic conditions to generate the nucleophilic thiolate anion [12]. This deprotonation step typically requires the presence of a strong base such as hydroxide ion, and the extent of ionization depends on the acidity of the thiol group, which for thiophene-2-thiol derivatives typically exhibits pKa values in the range of 8-10 [12] [10]. The second step involves an SN2 reaction between the thiolate anion and a dihalide molecule or another electrophilic species, leading to the formation of a halogenated thiol intermediate [12].
The final step in the disulfide formation pathway involves a second SN2 reaction where another thiolate anion attacks the halogenated thiol intermediate, resulting in the displacement of the halogen and formation of the disulfide bond [12]. This mechanism provides excellent control over the reaction selectivity and allows for the formation of both symmetric and asymmetric disulfide compounds depending on the choice of reactants and reaction conditions [12] [13].
Alternative pathways for disulfide formation involve thiol-disulfide exchange reactions that proceed through different mechanistic scenarios [14]. These exchange reactions follow SN2-type mechanisms where a thiolate nucleophile attacks one sulfur atom of an existing disulfide bond, leading to the formation of a linear trisulfide-like transition state [14]. The reaction exhibits first-order dependence on both the attacking thiol and the target disulfide, consistent with a bimolecular substitution mechanism [14].
The kinetics of thiol-disulfide exchange reactions demonstrate strong dependencies on the pKa values of the participating thiols, with Brønsted coefficients indicating that both the nucleophilicity of the attacking thiol and the leaving group ability of the departing thiolate significantly influence the reaction rates [14]. For glutathione-mediated disulfide exchange reactions, second-order rate constants typically range from 1.7 M⁻¹s⁻¹ for simple alkyl thioesters to much higher values for activated disulfide substrates [7] [15].
The electrophilic aromatic substitution reactions of thiophene-2-thiol, S-acetyl- represent a cornerstone of its synthetic utility, exploiting the enhanced electron density of the thiophene ring system to facilitate the introduction of various electrophilic substituents [16] [17] [18]. The thiophene ring demonstrates remarkable reactivity toward electrophiles, exhibiting reaction rates approximately 10⁴ times greater than benzene under comparable conditions [16] [17] [19]. This enhanced reactivity stems from the electron-donating properties of the sulfur heteroatom, which effectively stabilizes the positive charge developed during the electrophilic attack through resonance interactions [16] [17].
The mechanistic framework for electrophilic aromatic substitution in thiophene follows the classical two-step pathway involving initial electrophilic attack to form a Wheland intermediate, followed by proton elimination to restore aromaticity [16] [17]. However, the presence of the sulfur heteroatom significantly alters the electronic properties of the ring system, leading to distinctive reactivity patterns and regioselectivity preferences that distinguish thiophene chemistry from that of benzene and other aromatic systems [16] [17] [18].
The regioselectivity observed in electrophilic aromatic substitution reactions of thiophene derivatives demonstrates a strong preference for substitution at the 2-position (α-position) relative to the sulfur heteroatom [16] [17] [18]. This regioselectivity preference reflects the superior stabilization of the Wheland intermediate formed upon electrophilic attack at the 2-position compared to attack at the 3-position (β-position) [16] [17]. The selectivity ratio between 2-substitution and 3-substitution typically exceeds 100:1 for most electrophilic substitution reactions, making thiophene one of the most regioselective aromatic systems known [16] [17] [18].
The electronic basis for this regioselectivity lies in the resonance stabilization available to the Wheland intermediate formed through 2-position attack [16] [17]. When an electrophile attacks the 2-position of thiophene, the resulting carbocation can be stabilized through direct resonance interaction with the sulfur heteroatom, involving overlap between the empty p-orbital of the carbocation and the filled p-orbitals of sulfur [16] [17]. This resonance interaction effectively delocalizes the positive charge onto the sulfur atom, which can accommodate this charge due to its relatively low electronegativity and availability of d-orbitals for charge expansion [16] [17].
In contrast, electrophilic attack at the 3-position generates a Wheland intermediate where the positive charge cannot be directly stabilized by the sulfur heteroatom through resonance [16] [17]. While some inductive stabilization may occur through the σ-bond network, this effect is significantly weaker than the direct resonance stabilization available for 2-position attack [16] [17]. Consequently, the activation energy for 3-position substitution remains substantially higher than for 2-position substitution, leading to the observed high regioselectivity [16] [17] [18].
Experimental studies of various electrophilic substitution reactions consistently demonstrate this regioselectivity pattern across different electrophiles and reaction conditions [16] [17] [18]. Nitration reactions using nitric acid and sulfuric acid show exclusive 2-position substitution under mild conditions, with 3-nitration occurring only under forcing conditions or when the 2-position is blocked by other substituents [16] [18]. Similarly, halogenation reactions with bromine or chlorine in the presence of Lewis acid catalysts demonstrate the same regioselectivity preference [16] [17] [18].
Friedel-Crafts acylation and alkylation reactions also follow this regioselectivity pattern, with acyl chlorides and alkyl halides preferentially attacking the 2-position in the presence of aluminum chloride catalysts [16] [18]. The regioselectivity in these reactions can be further enhanced through the use of specific reaction conditions and catalyst systems that favor the kinetically preferred pathway [18] [20].
Directed ortho-metalation represents a powerful synthetic strategy for achieving regioselective functionalization of thiophene derivatives, including thiophene-2-thiol, S-acetyl- [21] [22] [23] [24]. This methodology exploits the directing effects of heteroatom-containing functional groups to achieve selective deprotonation at specific positions on the aromatic ring, enabling the introduction of organometallic intermediates that can subsequently react with various electrophiles [23] [24] [25].
The directed metalation of thiophene systems typically employs strong organolithium bases such as n-butyllithium, sec-butyllithium, or specialized amide bases like lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LTMP) [22] [26] [24] [25]. These bases demonstrate the capability to selectively deprotonate thiophene rings at the 2-position under carefully controlled conditions, generating highly nucleophilic organolithium intermediates that can participate in subsequent electrophilic quenching reactions [22] [26] [27].
The mechanism of directed ortho-metalation in thiophene systems involves initial coordination of the lithium cation to the heteroatom of the directing group, followed by intramolecular deprotonation of the adjacent aromatic hydrogen [23] [24]. This coordination-deprotonation sequence ensures high regioselectivity by positioning the basic amide ligand in close proximity to the target hydrogen atom [24]. The resulting organolithium intermediate adopts a chelated structure where the lithium center maintains coordination to both the deprotonated carbon and the directing heteroatom [23] [24].
For thiophene-2-thiol, S-acetyl- derivatives, the acetyl carbonyl group can potentially serve as a directing group for metalation reactions, although the effectiveness of this directing effect depends on the specific reaction conditions and the presence of other coordinating groups [21] [25]. The metalation typically proceeds most efficiently at low temperatures (typically -78°C to -40°C) in ethereal solvents such as tetrahydrofuran or diethyl ether [22] [26] [24] [25].
The success of directed metalation strategies depends critically on the choice of metallating agent and reaction conditions [24] [25] [28]. Knochel-Hauser bases, which represent a newer class of non-nucleophilic strong bases, have demonstrated particular utility in the metalation of sensitive thiophene derivatives [28]. These bases combine high basicity with reduced nucleophilicity, minimizing unwanted side reactions such as nucleophilic attack on electrophilic centers within the substrate molecule [28].
The regioselectivity of directed metalation in thiophene systems can be further controlled through the use of chelating additives such as tetramethylethylenediamine (TMEDA) or through the incorporation of specific directing groups that enhance the coordination-deprotonation process [22] [24] [25]. The lithiated intermediates generated through these protocols demonstrate high reactivity toward a wide range of electrophiles, including carbonyl compounds, alkyl halides, and heteroatom-centered electrophiles [24] [25].
The coordination chemistry of thiophene-2-thiol, S-acetyl- and related thiophene derivatives represents a rich and diverse field that encompasses interactions with a wide range of transition metal centers [5] [29] [30]. The unique electronic and structural properties of thiophene-containing ligands make them particularly attractive for the development of novel coordination complexes with applications ranging from catalysis to materials science [5] [29] [31] [32]. The presence of multiple potential coordination sites, including the thiophene sulfur, the thiol sulfur (upon deprotection), and the acetyl carbonyl oxygen, provides numerous opportunities for diverse coordination modes and complex geometries [29] [30] [33].
The soft donor properties of sulfur-containing ligands make them particularly well-suited for coordination to soft transition metal centers according to Pearson's hard-soft acid-base theory [29] [30]. This preferential binding affinity leads to the formation of stable complexes with metals such as palladium, platinum, gold, and other late transition metals that find extensive applications in homogeneous catalysis [5] [29] [32]. The coordination behavior of thiophene derivatives also demonstrates significant sensitivity to the electronic properties of the metal center and the overall ligand environment [29] [30].
The chelation behavior of thiophene-2-thiol, S-acetyl- derivatives with transition metals involves the formation of stable ring structures through coordination of multiple donor atoms to a single metal center [29] [30] [33]. The potential for chelation in these systems arises from the spatial arrangement of donor atoms within the molecular framework, which can include the thiophene sulfur, the thiol sulfur (after deprotection), and the carbonyl oxygen of the acetyl group [30] [33]. This multidentate coordination capability enables the formation of highly stable metal complexes with well-defined geometries and enhanced thermodynamic stability compared to monodentate coordination [29] [30].
The bidentate coordination mode represents the most commonly observed chelation pattern for thiophene-containing ligands, typically involving coordination through the thiophene sulfur and an adjacent heteroatom such as nitrogen or oxygen [29] [30] [33]. In the case of thiophene-2-thiol, S-acetyl-, the deprotected thiol group can serve as one coordination site while the thiophene sulfur provides the second coordination point, generating five-membered chelate rings that exhibit favorable thermodynamic stability [30] [33]. The chelate ring size plays a crucial role in determining the stability and preferred geometry of the resulting metal complexes [29] [30].
Experimental studies of palladium(II) and platinum(II) complexes with thiophene-containing ligands have demonstrated the formation of stable square planar complexes with bidentate coordination through nitrogen and sulfur donor atoms [29] [32]. These complexes exhibit remarkable stability and demonstrate interesting catalytic properties in various organic transformations [5] [29] [32]. The square planar geometry is particularly favored for d⁸ metal centers such as Pd(II) and Pt(II), leading to predictable structural motifs and well-defined electronic properties [29] [32].
Nickel(II) complexes with thiophene derivatives often adopt tridentate coordination modes that involve three donor atoms from the ligand system [30] [31] [33]. These complexes can exhibit either octahedral or distorted octahedral geometries depending on the specific ligand arrangement and the presence of additional coordinating species [30] [31]. The flexibility in coordination number and geometry for nickel centers enables the formation of diverse structural types that have found applications as metallomesogens and in materials science [31].
The formation of chelate complexes frequently involves conformational changes in the ligand system to achieve optimal coordination geometries [29] [34]. These conformational adjustments can significantly alter the electronic properties of both the metal center and the ligand, leading to changes in reactivity patterns and spectroscopic signatures [29] [34]. Variable-temperature NMR spectroscopy has proven particularly valuable for studying these dynamic processes and understanding the equilibrium between different conformational states [29] [34].
The complexation of thiophene-2-thiol, S-acetyl- derivatives with transition metals frequently induces significant conformational changes in the ligand structure that optimize the coordination geometry and enhance the overall stability of the resulting complex [29] [34]. These conformational reorganizations represent a fundamental aspect of coordination chemistry that can dramatically alter the properties and reactivity of both the metal center and the organic ligand [29] [34]. Understanding these structural changes provides crucial insights into the mechanism of complex formation and the factors that govern the stability and reactivity of the resulting coordination compounds [29] [34].
The conformational flexibility of thiophene-containing ligands arises from the presence of multiple rotatable bonds and the potential for different spatial arrangements of the donor atoms [29] [34]. In the free ligand state, these molecules often adopt conformations that minimize intramolecular repulsions and maximize favorable interactions such as hydrogen bonding or π-π stacking [29] [34]. However, upon coordination to a metal center, the ligand must adopt conformations that position the donor atoms in geometries appropriate for the preferred coordination sphere of the metal [29] [34].
Crystallographic studies of metal complexes with thiophene derivatives have revealed the occurrence of significant conformational changes upon complexation [29] [34]. These changes can involve rotation around single bonds, inversion at stereocenters, and reorganization of the overall molecular geometry to accommodate the geometric requirements of the metal coordination sphere [29] [34]. The magnitude of these conformational changes depends on the flexibility of the ligand backbone and the strength of the metal-ligand interactions [29] [34].
The electronic consequences of complexation-induced conformational changes can be substantial, affecting the electron density distribution within both the metal center and the ligand system [29] [34]. Coordination to electron-withdrawing metal centers can reduce the electron-donating ability of the thiophene ring, as evidenced by blue-shifts in the electronic absorption spectra and changes in the electrochemical properties of the ligand [29]. These electronic changes can significantly impact the reactivity of the coordinated ligand toward electrophilic or nucleophilic attack [29].
Spectroscopic studies using techniques such as UV-visible absorption, NMR spectroscopy, and cyclic voltammetry have provided detailed insights into the electronic effects of metal coordination on thiophene-containing ligands [29] [30] [33]. The complexation typically results in a diminution of the electron-donor ability of the sulfur atom to the thiophene ring, as observed from blue-shifts of the absorption maxima and the absence of oxidation waves in the positive potential regime [29]. These observations indicate that metal coordination effectively withdraws electron density from the thiophene system, reducing its nucleophilicity and altering its chemical reactivity [29].
The dynamics of conformational interconversion in metal complexes can be studied through variable-temperature NMR spectroscopy, which reveals the presence of equilibria between different stereoisomeric forms [29] [34]. These equilibria are typically rapid on the NMR timescale at room temperature but can be slowed sufficiently at lower temperatures to observe individual conformational states [29] [34]. The thermodynamic and kinetic parameters governing these processes provide valuable information about the energy barriers separating different conformational states and the relative stabilities of various structural arrangements [29] [34].